molecular formula C8H9N3 B1441850 Pyrazolo[1,5-A]pyridin-2-ylmethanamine CAS No. 885275-06-9

Pyrazolo[1,5-A]pyridin-2-ylmethanamine

Cat. No.: B1441850
CAS No.: 885275-06-9
M. Wt: 147.18 g/mol
InChI Key: ZMUQQQPLBINFTP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and pyridine ring system, contributes to its interesting chemical properties and biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-A]pyridin-2-ylmethanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various biochemical pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular functions. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, it may exhibit beneficial effects such as enhanced cell signaling and improved metabolic function. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its biological activity and effectiveness .

Subcellular Localization

This compound is known to localize to specific subcellular compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can significantly impact its activity and function within cells .

Preparation Methods

The synthesis of pyrazolo[1,5-A]pyridin-2-ylmethanamine can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the use of microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Pyrazolo[1,5-A]pyridin-2-ylmethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrazolo[1,5-A]pyridin-2-ylmethanamine can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines, which also exhibit significant biological activities. Some similar compounds include:

    Zaleplon: A sedative agent.

    Indiplon: Another sedative agent.

    Ocinaplon: An anxiolytic agent.

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUQQQPLBINFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717028
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-06-9
Record name Pyrazolo[1,5-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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